molecular formula C18H17NO4 B6409661 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% CAS No. 1261898-67-2

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%

Cat. No. B6409661
CAS RN: 1261898-67-2
M. Wt: 311.3 g/mol
InChI Key: IUDQWXOXQLTAOQ-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, or 2-CPMB, is a versatile organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 95°C and a molecular weight of 250.25 g/mol. 2-CPMB is a cyclopropylamino derivative of benzoic acid, and is a member of the family of cyclopropylamino acids. It is an important intermediate in the synthesis of several biologically active compounds, and has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry.

Scientific Research Applications

2-CPMB has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. It has been used as a key intermediate in the synthesis of several biologically active compounds, such as the anti-cancer drug paclitaxel. It has also been used as a starting material for the synthesis of other cyclopropylamino acids, such as 2-methyl-3-cyclopropylaminocarbonylbenzoic acid (2-MCPMB). In addition, 2-CPMB has been used as a reagent for the synthesis of other organic compounds, such as amides, esters, and amines.

Mechanism of Action

2-CPMB acts as an acid catalyst in organic reactions, and its catalytic activity is thought to be due to the presence of a cyclopropylamino group in its structure. The cyclopropylamino group is believed to form a hydrogen-bonded complex with the reactant molecules, which increases the reactivity of the reactants and facilitates the reaction.
Biochemical and Physiological Effects
2-CPMB has not been reported to have any direct biochemical or physiological effects in humans or animals. However, it has been used as an intermediate in the synthesis of several biologically active compounds, and may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-CPMB is a versatile and widely used compound in scientific research, and has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and is stable under normal laboratory conditions. In addition, 2-CPMB is soluble in many organic solvents and is easy to handle. However, it is flammable and should be handled with caution.

Future Directions

In the future, 2-CPMB could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used in the development of new drugs, such as anti-cancer drugs, or in the design of new catalysts for organic reactions. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-CPMB could be used in the development of new imaging techniques, such as fluorescent microscopy, for use in biomedical research.

Synthesis Methods

2-CPMB can be synthesized in two steps. First, cyclopropylamine is reacted with benzoic acid in the presence of a catalytic amount of sulfuric acid to form the cyclopropylaminobenzoic acid intermediate. This intermediate is then reacted with 5-methoxybenzoyl chloride in the presence of sodium hydroxide to form 2-CPMB.

properties

IUPAC Name

2-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-14-7-8-15(16(10-14)18(21)22)11-3-2-4-12(9-11)17(20)19-13-5-6-13/h2-4,7-10,13H,5-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDQWXOXQLTAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691746
Record name 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid

CAS RN

1261898-67-2
Record name 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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